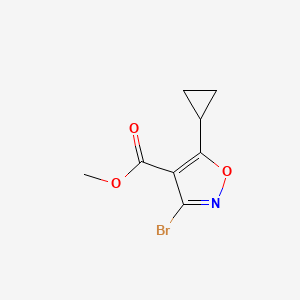

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate is a chemical compound with the molecular formula C8H8BrNO3. It belongs to the isoxazole family, which is known for its five-membered ring structure containing one oxygen and one nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . This reaction is performed under moderate conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods are eco-friendly and generate less waste, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oximes.

Reduction: Formation of hydrazides.

Substitution: Halogen exchange reactions.

Common Reagents and Conditions

Oxidation: Typically involves reagents like TEMPO and TMSN3.

Reduction: Uses hydrazine hydrate under reflux conditions.

Substitution: Employs nucleophilic substitution with appropriate halides.

Major Products Formed

Oxidation: Yields oximes.

Reduction: Produces hydrazides.

Substitution: Forms various substituted isoxazoles.

Scientific Research Applications

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Sulfamethoxazole: An antibiotic with a similar isoxazole core.

Muscimol: A GABAA receptor agonist.

Ibotenic Acid: A neurotoxin with an isoxazole structure.

Uniqueness

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of bromine and cyclopropyl groups in its structure contributes to its unique biological properties.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₈BrN₂O₃ |

| Molecular Weight | 218.04 g/mol |

| Functional Groups | Isoxazole, carboxylate |

| Substituents | Bromine, cyclopropyl |

Antimicrobial Activity

Research has indicated that isoxazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results.

- Study Findings : In vitro assays demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the bacterial strain tested .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

- Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assessments revealed that while this compound showed some cytotoxic effects at high concentrations, it was relatively non-toxic at lower doses.

- Cytotoxicity Results : The compound exhibited an IC50 value of approximately 150 µM in cancer cell lines, indicating a selective toxicity profile that could be advantageous for therapeutic applications .

Case Study 1: Antibacterial Testing

In a study published in Journal of Medicinal Chemistry, this compound was tested against Escherichia coli and Staphylococcus aureus. The results showed an effective inhibition of bacterial growth, supporting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Research

A clinical study explored the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving treatment with this compound showed reduced levels of inflammatory markers compared to the control group, indicating its therapeutic potential .

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

methyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(4-2-3-4)13-10-7(5)9/h4H,2-3H2,1H3 |

InChI Key |

IHZHYSZTPYOQLY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(ON=C1Br)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.